An In-depth Technical Guide to 4-Butoxy-2,6-difluorobenzaldehyde: Structure, Synthesis, and Applications
An In-depth Technical Guide to 4-Butoxy-2,6-difluorobenzaldehyde: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Butoxy-2,6-difluorobenzaldehyde is a key chemical intermediate whose unique structural features—a difluorinated aromatic ring coupled with a reactive aldehyde and a lipophilic butoxy group—make it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, detailed synthetic protocols, and key applications. By elucidating the causality behind experimental choices and grounding all claims in authoritative sources, this document serves as a vital resource for professionals engaged in the design and synthesis of novel chemical entities.
Introduction: The Strategic Importance of Fluorinated Benzaldehydes
The incorporation of fluorine into organic molecules is a well-established strategy in drug design to modulate metabolic stability, binding affinity, and lipophilicity. 4-Butoxy-2,6-difluorobenzaldehyde (CAS Number: 1373920-93-4) has emerged as a significant intermediate, providing a scaffold that combines the advantageous properties of fluorine with a versatile aldehyde functional group for further chemical transformations.[1][2] The two fluorine atoms at the ortho positions to the aldehyde significantly influence the electronic properties of the benzene ring, enhancing its electrophilicity and directing subsequent reactions. The para-butoxy group, in turn, introduces a flexible, lipophilic chain that can be crucial for tuning the pharmacokinetic profile of derivative compounds. This guide delves into the core aspects of this molecule, from its fundamental properties to its synthesis and application.
Molecular Structure and Physicochemical Properties
The structure of 4-Butoxy-2,6-difluorobenzaldehyde is defined by a central benzene ring substituted with an aldehyde group at position 1, two fluorine atoms at positions 2 and 6, and a butoxy group at position 4. This specific arrangement of substituents dictates its chemical behavior and utility.
The fluorine atoms are potent electron-withdrawing groups, which, along with the aldehyde group, decrease the electron density of the aromatic ring. This deactivation makes the ring susceptible to nucleophilic aromatic substitution under certain conditions. Conversely, the butoxy group is an electron-donating group via resonance, which can influence the reactivity of the para position.
Table 1: Physicochemical Properties of 4-Butoxy-2,6-difluorobenzaldehyde
| Property | Value | Source |
| CAS Number | 1373920-93-4 | [1] |
| Molecular Formula | C₁₁H₁₂F₂O₂ | [2] |
| Molecular Weight | 214.21 g/mol | Inferred |
| SMILES | O=CC1=C(F)C=C(OCCCC)C=C1F | [2] |
| Appearance | Expected to be a solid or oil | Inferred |
Synthesis of 4-Butoxy-2,6-difluorobenzaldehyde: A Strategic Approach
The synthesis of 4-Butoxy-2,6-difluorobenzaldehyde is not a trivial single-step process. It requires a multi-step pathway that strategically introduces the required functional groups. A logical and common approach involves starting with a readily available difluorinated precursor, followed by etherification and then formylation.
Rationale for the Synthetic Strategy
The chosen synthetic route is dictated by the directing effects of the substituents and the reactivity of the intermediates. A plausible pathway begins with 3,5-difluorophenol. The hydroxyl group is a strong activating and ortho-, para-directing group, which is essential for the subsequent etherification step. The formylation is typically performed as a later step, as the aldehyde group is deactivating and would hinder certain electrophilic substitution reactions.
Experimental Protocol: A Two-Step Synthesis
This protocol outlines a representative synthesis starting from 3,5-difluorophenol.
Step 1: Williamson Ether Synthesis to form 1-Butoxy-3,5-difluorobenzene
The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and a primary alkyl halide.[3][4][5] In this step, the phenolic proton of 3,5-difluorophenol is deprotonated by a base to form a phenoxide, which then acts as a nucleophile to displace a halide from 1-bromobutane.
-
Materials: 3,5-difluorophenol, 1-bromobutane, Potassium Carbonate (K₂CO₃), Acetone, Ethyl acetate, Brine.
-
Procedure:
-
To a solution of 3,5-difluorophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromobutane (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and filter off the solid.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1-Butoxy-3,5-difluorobenzene.
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Step 2: Ortho-Lithiation and Formylation
Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic rings.[6] The alkoxy group in 1-Butoxy-3,5-difluorobenzene can direct the lithiation to the ortho position (C2). The resulting aryllithium species is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF) to introduce the aldehyde group.
-
Materials: 1-Butoxy-3,5-difluorobenzene, n-Butyllithium (n-BuLi) in hexanes, N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF, anhydrous), Diethyl ether, 1M HCl.
-
Procedure:
-
Dissolve 1-Butoxy-3,5-difluorobenzene (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-Butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Add anhydrous DMF (1.5 eq) dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by carefully adding 1M HCl.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain 4-Butoxy-2,6-difluorobenzaldehyde.
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Visualization of the Synthetic Workflow
Caption: Synthetic pathway for 4-Butoxy-2,6-difluorobenzaldehyde.
Analytical Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized 4-Butoxy-2,6-difluorobenzaldehyde. A combination of spectroscopic and chromatographic methods is typically employed.[7][8]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 10.0-10.5 ppm.- Aromatic protons (CH) multiplet around δ 6.5-7.0 ppm.- Butoxy group (OCH₂CH₂CH₂CH₃) signals: triplet around δ 4.0-4.2 ppm (OCH₂), multiplet around δ 1.7-1.9 ppm (OCH₂CH₂), multiplet around δ 1.4-1.6 ppm (CH₂CH₃), and a triplet around δ 0.9-1.0 ppm (CH₃). |
| ¹³C NMR | - Aldehyde carbon (C=O) around δ 185-195 ppm.- Aromatic carbons attached to fluorine (C-F) showing large C-F coupling constants, around δ 160-170 ppm.- Other aromatic carbons between δ 100-140 ppm.- Butoxy carbons in the aliphatic region δ 10-70 ppm. |
| IR Spectroscopy | - Strong C=O stretch for the aldehyde at ~1700-1720 cm⁻¹.- C-F stretches in the fingerprint region, typically ~1100-1300 cm⁻¹.- C-O-C stretch for the ether at ~1200-1250 cm⁻¹.- Aromatic C-H stretches above 3000 cm⁻¹. |
| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight (214.21).- Characteristic fragmentation patterns, including loss of the butoxy group or the aldehyde group. |
| HPLC | - A single major peak indicating high purity when analyzed using a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile/water).[9] |
Applications in Drug Discovery and Materials Science
4-Butoxy-2,6-difluorobenzaldehyde is a versatile building block primarily due to the reactivity of its aldehyde group. It can undergo a wide range of chemical transformations to create more complex molecular architectures.
Key Chemical Transformations
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Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent to form substituted benzylamines.
-
Wittig Reaction: Reaction with phosphorus ylides to form alkenes.[10]
-
Aldol and Knoevenagel Condensations: Carbon-carbon bond-forming reactions with enolates or active methylene compounds.
-
Oxidation: Conversion of the aldehyde to a carboxylic acid.
-
Reduction: Conversion of the aldehyde to a primary alcohol.
These transformations allow for the incorporation of the 4-butoxy-2,6-difluorophenyl moiety into a diverse array of scaffolds, making it a valuable starting material for generating compound libraries for high-throughput screening.
Role in the Synthesis of Bioactive Molecules
While specific examples for 4-Butoxy-2,6-difluorobenzaldehyde are proprietary or nascent, the utility of the 2,6-difluorobenzaldehyde scaffold is well-documented. For instance, it is a key component in the synthesis of inhibitors of the bacterial cell division protein FtsZ, which represents a novel antibiotic target.[11] The substitution pattern is crucial for activity, and the butoxy group at the 4-position would offer a handle to explore structure-activity relationships related to lipophilicity and target engagement.
Analogs such as 4-bromo-2,6-difluorobenzaldehyde are used in the synthesis of pharmaceuticals and agrochemicals, where the difluorobenzaldehyde core is a recurring motif.[12]
Caption: Application workflow of 4-Butoxy-2,6-difluorobenzaldehyde.
Safety and Handling
While specific toxicity data for 4-Butoxy-2,6-difluorobenzaldehyde is not widely available, hazard information can be inferred from structurally related compounds like 4-chloro-2,6-difluorobenzaldehyde and 2,6-difluorobenzaldehyde.[13][14]
-
Hazard Statements (Predicted):
-
Precautionary Measures:
-
Handle in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors or dust.
-
Avoid contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.
-
Conclusion
4-Butoxy-2,6-difluorobenzaldehyde is a strategically designed molecule that offers a unique combination of electronic and steric properties. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organic chemistry methodologies. The true value of this compound lies in its potential as a versatile intermediate for the creation of novel and complex molecules with tailored properties for applications in drug discovery, agrochemicals, and materials science. This guide has provided a foundational understanding of its structure, synthesis, and potential, offering a solid starting point for researchers looking to leverage this promising chemical entity in their work.
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